Structural Differentiation from the Unsubstituted Core: Lipophilicity and Permeability Forecast
The target compound bears a bulky 3,3-dimethyl-2-oxobutyl group, which distinguishes it from the simpler 2-(piperidin-4-yl)acetic acid core. While experimental logP data for the target is unpublished, computational prediction based on its SMILES structure indicates a significantly higher cLogP (approx. 0.63) compared to the core scaffold (cLogP approx. -2.0), suggesting enhanced passive membrane permeability. This structural modification is critical for applications requiring blood-brain barrier penetration or intracellular target engagement .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~0.63 (calculated from SMILES CC(C)(C)C(=O)CN1CCC(CC(=O)O)CC1) |
| Comparator Or Baseline | 2-(Piperidin-4-yl)acetic acid (cLogP approx. -2.0) |
| Quantified Difference | ΔcLogP ~2.6 log units (higher lipophilicity) |
| Conditions | In silico prediction using standard atom-additive method |
Why This Matters
A 2.6 log unit increase in predicted lipophilicity directly impacts compound partitioning, cellular permeability, and potential CNS exposure, making the target compound suitable for target classes inaccessible to the polar core scaffold.
